N-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, a methoxy group, and a dihydroquinoline carboxamide moiety. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide typically involves multiple steps. One common approach is the reaction of 4-chloro-3-nitroaniline with 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
- (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide
- (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine
Uniqueness
N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide stands out due to its combination of a chloro-nitrophenyl group and a methoxy-dihydroquinoline carboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12-11-20(2,3)23(17-8-6-14(28-4)10-15(12)17)19(25)22-13-5-7-16(21)18(9-13)24(26)27/h5-11H,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNSOOOMVLIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.